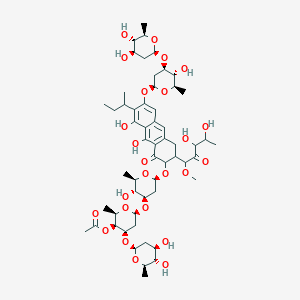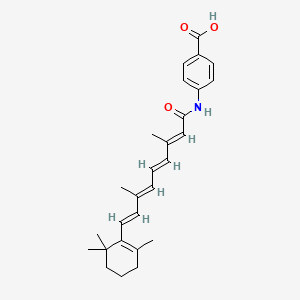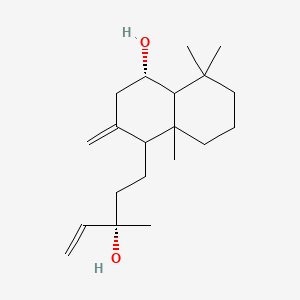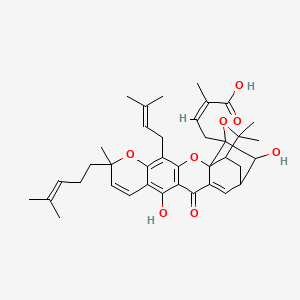
Dihydridohydroxidoantimony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stibinous acid is an antimony oxoacid.
Scientific Research Applications
Vitamin D Metabolism and Molecular Mechanism
1,25-Dihydroxvitamin D3 [1,25(OH)2D3] is a hormonally active form of vitamin D. Its genomic mechanism involves binding to DNA sequences and involves various VDR co-regulatory proteins. This mechanism has implications in gene regulation and has been linked to the prevention and treatment of diseases like cancer, cardiovascular diseases, and certain autoimmune diseases (Christakos et al., 2016).
Role in Cancer Therapy
Dihydroxyvitamin D(3) has a significant role in cancer therapy. It works through its nuclear vitamin D(3) receptors (VDR), acting as a transcription factor. This research explores its potential use in the prevention and treatment of various types of cancer (Ondková et al., 2006).
Vitamin D Receptor Pathway in Human Muscle Tissue
Research on the vitamin D receptor (VDR) expression in human muscle tissue reveals a decrease with age. This finding is important for understanding the role of intracellular 1,25‐dihydroxyvitamin D receptor in skeletal muscle and its relation to age and vitamin D status (Bischoff-Ferrari et al., 2004).
Insights into Vitamin D Action Mechanisms
The study provides new insights into the mechanisms of action of 1,25‐dihydroxyvitamin D3. It discusses the genomic mechanism mediated by the vitamin D receptor (VDR) and its interaction with the vitamin D response element (VDRE) in target genes. This has implications for understanding the pleiotropic actions of 1,25(OH)2D3 (Christakos et al., 2003).
properties
Molecular Formula |
H4OS |
|---|---|
Molecular Weight |
141.79 g/mol |
InChI |
InChI=1S/H2O.Sb.2H/h1H2;;; |
InChI Key |
KXLGPZOZEZNXOM-UHFFFAOYSA-N |
Canonical SMILES |
O.[SbH2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)







![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)



![(9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1233440.png)
